Pacific Blue succinimidyl ester

Vue d'ensemble

Description

Pacific Blue succinimidyl ester is an amine-reactive dye that can be used to create blue-fluorescent bioconjugates . It has excitation/emission maxima of approximately 410/455 nm, making it excitable by the 405 nm spectral line of the blue diode (violet) laser .

Molecular Structure Analysis

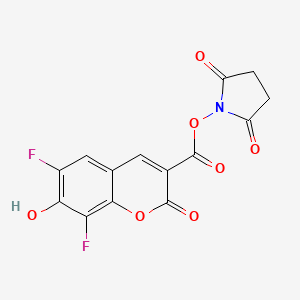

Pacific Blue succinimidyl ester is an N-hydroxysuccinimide ester derived from 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid .Chemical Reactions Analysis

Pacific Blue succinimidyl ester is known to react with amines. This reactivity is utilized to create blue-fluorescent bioconjugates . The compound is soluble in DMSO (Dimethylsulfoxide) .Physical And Chemical Properties Analysis

Pacific Blue succinimidyl ester is a solid compound . It is soluble in DMSO (Dimethylsulfoxide) . The compound has excitation and emission wavelengths of 416 nm and 451 nm, respectively .Applications De Recherche Scientifique

Protein Labeling and Crosslinking

Pacific Blue succinimidyl ester is an amine-reactive dye that can be used to create blue-fluorescent bioconjugates . These bioconjugates have excitation/emission maxima ∼410/455 nm, making them excitable by the 405 nm spectral line of the blue diode (violet) laser . This property makes it a valuable tool in protein labeling and crosslinking applications .

Flow Cytometry

The fluorescent properties of Pacific Blue succinimidyl ester make it suitable for use in flow cytometry . The dye can be used to label proteins or other biomolecules, which can then be detected and quantified using a flow cytometer .

Microfluidic Chip Development

Pacific Blue succinimidyl ester has been used in the development of polydimethylsiloxane (PDMS) microfluidic chips . In one study, isotachophoresis (ITP) parameters for Pacific Blue dye were characterized and optimized on a PDMS microfluidic chip .

Preconcentration of Analytes

The same study also demonstrated the use of Pacific Blue succinimidyl ester for the preconcentration of analytes . The researchers were able to achieve a preconcentration ratio of 20–170,000 from initial Pacific Blue concentrations of 10 nM–100 fM .

Detection of Lactate Dehydrogenase

Pacific Blue succinimidyl ester has been used to detect lactate dehydrogenase (LDH) . By utilizing the quenching nature of Pacific Blue-LDH conjugation, the researchers were able to identify concentrations of LDH as low as 10 ng/mL .

Highly Sensitive Biological and Chemical Analyses

The preconcentration capabilities of Pacific Blue succinimidyl ester enable highly sensitive biological and chemical analyses . This is particularly useful when analyzing low-abundance analytes in small volumes of biological samples .

Mécanisme D'action

Target of Action

The primary target of Pacific Blue succinimidyl ester is amines , specifically the side chains of lysine residues or the surface of aminosilane coatings . The compound is amine-reactive, meaning it readily reacts with amines to form stable covalent bonds .

Mode of Action

Pacific Blue succinimidyl ester interacts with its targets through a specific and efficient reaction between its N-hydroxysuccinimide (NHS) ester moiety and primary amines. This reaction occurs at a neutral to slightly basic pH (7-9), forming a stable amide bond .

Biochemical Pathways

The biochemical pathway primarily involved in the action of Pacific Blue succinimidyl ester is the amine labeling pathway . The compound is used to create blue-fluorescent bioconjugates, which can be used in various biochemical assays and imaging applications .

Pharmacokinetics

It’s important to note that the compound is soluble in dmso (dimethylsulfoxide) .

Result of Action

The result of Pacific Blue succinimidyl ester’s action is the creation of blue-fluorescent bioconjugates . These bioconjugates have excitation/emission maxima of approximately 410/455 nm, making them detectable by the 405 nm spectral line of the blue diode (violet) laser .

Action Environment

The action of Pacific Blue succinimidyl ester is influenced by the pH of the environment. The reaction between the NHS ester and primary amines occurs most efficiently at a neutral to slightly basic pH (7-9) . Additionally, the compound should be stored in a freezer (-5 to -30°C) and protected from light to maintain its stability .

Safety and Hazards

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6,8-difluoro-7-hydroxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F2NO7/c15-7-4-5-3-6(13(21)23-12(5)10(16)11(7)20)14(22)24-17-8(18)1-2-9(17)19/h3-4,20H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYXABPVYJRICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC(=C(C(=C3OC2=O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F2NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304383 | |

| Record name | Pacific Blue succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pacific Blue succinimidyl ester | |

CAS RN |

215868-33-0 | |

| Record name | Pacific Blue succinimidyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pacific Blue succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Pacific Blue succinimidyl ester interact with its target, and what are the downstream effects?

A1: Pacific Blue succinimidyl ester reacts specifically with primary amines through a process called nucleophilic substitution. This reaction forms a stable amide bond between the dye and the amine-containing molecule [, , , ]. This conjugation enables the detection and analysis of the target molecule using fluorescence-based techniques, such as laser-induced fluorescence (LIF) detection coupled with microchip capillary electrophoresis (μCE) [, , , ].

Q2: What are the advantages of using Pacific Blue succinimidyl ester for amine labeling compared to other labeling agents?

A2: Pacific Blue succinimidyl ester offers several advantages over other amine-reactive dyes. Its spectral properties provide significantly enhanced sensitivity, showing a 200-fold increase compared to fluorescamine derivatization []. Additionally, it allows for improved resolution of labeled molecules during separation techniques like microchip capillary electrophoresis []. This enhanced sensitivity and resolution are crucial for analyzing trace amounts of biomolecules like amino acids in complex samples like meteorites and desert soil extracts [].

Q3: Can you elaborate on the applications of Pacific Blue succinimidyl ester in analytical chemistry, specifically focusing on its use in microfluidic devices?

A3: Pacific Blue succinimidyl ester plays a crucial role in developing highly sensitive microfluidic analytical devices. One notable application is its integration into the Mars Organic Analyzer (MOA), a microchip capillary electrophoresis system designed for detecting trace amounts of organic molecules in extraterrestrial environments []. This system, utilizing PB labeling, can detect amino acids at concentrations as low as 75 pM, demonstrating its remarkable sensitivity for astrobiology research []. Furthermore, PB labeling is used in microfluidic platforms for preconcentrating and detecting enzymes like lactate dehydrogenase (LDH) []. By conjugating PB to LDH and exploiting the quenching nature of this conjugation, researchers achieved detection limits as low as 10 ng/mL, showcasing its potential for sensitive biological analyses [].

Q4: How does the choice of solvent and pH affect the performance of Pacific Blue succinimidyl ester in analytical separations?

A4: The performance of Pacific Blue succinimidyl ester in analytical separations is significantly influenced by the choice of solvent and pH. For instance, using ethanol as a solvent allows for the analysis of long-chain primary amines that are typically insoluble in aqueous solutions []. Additionally, the low pH of the separation buffer is crucial in minimizing electro-osmotic flow (EOF) during capillary electrophoresis, enabling the separation of both short-chain and long-chain amines []. This is particularly important when analyzing complex samples containing a wide range of amine sizes.

Q5: Are there any specific considerations for using Pacific Blue succinimidyl ester in low-temperature environments?

A5: Yes, the use of Pacific Blue succinimidyl ester in low-temperature environments, such as during the analysis of extraterrestrial samples, requires special consideration. Using ethanol as a solvent allows for separations at temperatures below 0°C due to its low freezing point, which is not achievable with water-based systems []. This is critical when analyzing samples where even slight heating could lead to decomposition or unwanted side reactions, compromising the integrity of the analysis [].

Q6: What are the implications of Pacific Blue succinimidyl ester labeling in the context of chirality and enantiomeric resolution?

A6: Pacific Blue succinimidyl ester labeling, when coupled with appropriate separation techniques like micellar electrokinetic chromatography (MEKC), enables the resolution of chiral molecules. Studies have shown successful enantiomeric separation of amino acids like alanine, serine, and citrulline after labeling with PB []. This capability is particularly relevant for studying homochirality in biological samples, as demonstrated by the detection of L-alanine and L-serine in Atacama Desert samples, indicating the presence of past or present life [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate](/img/structure/B585106.png)